molecular formula C10H11NO4 B13930555 2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid CAS No. 1050890-80-6

2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid

Katalognummer: B13930555
CAS-Nummer: 1050890-80-6
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: PJZDBWBWUVARLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid is an organic compound with the molecular formula C10H11NO4. This compound is known for its unique structure, which includes an amino group, a carboxyl group, and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with ethylene glycol and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Wissenschaftliche Forschungsanwendungen

2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid is unique due to its specific structural features, such as the presence of a methyl group on the benzene ring, which distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical properties and reactivity .

Eigenschaften

CAS-Nummer

1050890-80-6

Molekularformel

C10H11NO4

Molekulargewicht

209.20 g/mol

IUPAC-Name

2-(2-amino-2-oxoethoxy)-4-methylbenzoic acid

InChI

InChI=1S/C10H11NO4/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)(H,13,14)

InChI-Schlüssel

PJZDBWBWUVARLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)O)OCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.